molecular formula C10H18O2 B13767540 2(3H)-Furanone, 4-hexyldihydro- CAS No. 63450-32-8

2(3H)-Furanone, 4-hexyldihydro-

Cat. No.: B13767540
CAS No.: 63450-32-8
M. Wt: 170.25 g/mol
InChI Key: BAKYERABTYQIGZ-UHFFFAOYSA-N
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Description

2(3H)-Furanone, 4-hexyldihydro-: is an organic compound belonging to the furanone family. Furanones are known for their diverse biological activities and are often found in natural products. This particular compound features a dihydrofuranone ring with a hexyl substituent, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Furanone, 4-hexyldihydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hexyl-substituted aldehydes with suitable nucleophiles, followed by cyclization to form the dihydrofuranone ring. The reaction conditions often involve the use of catalysts and solvents to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Furanone, 4-hexyldihydro- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the furanone ring to more saturated structures.

    Substitution: The hexyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

2(3H)-Furanone, 4-hexyldihydro- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2(3H)-Furanone, 4-hexyldihydro- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact pathways involved can vary depending on the biological context and the specific effects being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2(3H)-Furanone, 4-methyldihydro-
  • 2(3H)-Furanone, 4-ethyldihydro-
  • 2(3H)-Furanone, 4-propyldihydro-

Uniqueness

2(3H)-Furanone, 4-hexyldihydro- is unique due to its hexyl substituent, which imparts distinct chemical and biological properties compared to its shorter-chain analogs. This uniqueness makes it a valuable compound for specific applications where longer alkyl chains are beneficial.

Properties

CAS No.

63450-32-8

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

4-hexyloxolan-2-one

InChI

InChI=1S/C10H18O2/c1-2-3-4-5-6-9-7-10(11)12-8-9/h9H,2-8H2,1H3

InChI Key

BAKYERABTYQIGZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1CC(=O)OC1

Origin of Product

United States

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